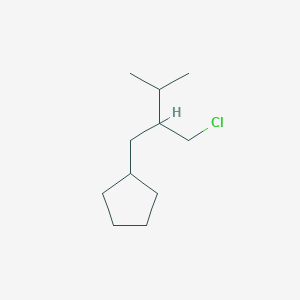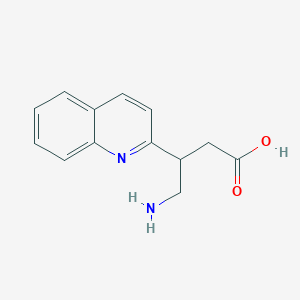
(2-(Chloromethyl)-3-methylbutyl)cyclopentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Chloromethyl)-3-methylbutyl)cyclopentane is an organic compound characterized by a cyclopentane ring substituted with a chloromethyl group and a 3-methylbutyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Chloromethyl)-3-methylbutyl)cyclopentane typically involves the chloromethylation of a cyclopentane derivative. One common method is the reaction of cyclopentane with formaldehyde and hydrochloric acid in the presence of a catalyst, such as zinc chloride, to introduce the chloromethyl group. The 3-methylbutyl group can be introduced through a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
化学反应分析
Types of Reactions
(2-(Chloromethyl)-3-methylbutyl)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium hydroxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of amines, ethers, or other substituted derivatives.
Oxidation: Formation of alcohols, aldehydes, or ketones.
Reduction: Formation of the corresponding methyl derivative.
科学研究应用
(2-(Chloromethyl)-3-methylbutyl)cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biochemical pathways involving cyclopentane derivatives.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which (2-(Chloromethyl)-3-methylbutyl)cyclopentane exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the compound undergoes electron transfer processes to form new functional groups.
相似化合物的比较
Similar Compounds
Uniqueness
(2-(Chloromethyl)-3-methylbutyl)cyclopentane is unique due to the presence of both a chloromethyl group and a 3-methylbutyl group on the cyclopentane ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other cyclopentane derivatives.
属性
分子式 |
C11H21Cl |
|---|---|
分子量 |
188.74 g/mol |
IUPAC 名称 |
[2-(chloromethyl)-3-methylbutyl]cyclopentane |
InChI |
InChI=1S/C11H21Cl/c1-9(2)11(8-12)7-10-5-3-4-6-10/h9-11H,3-8H2,1-2H3 |
InChI 键 |
DWRGQEBREMHJDK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CC1CCCC1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate](/img/structure/B13550602.png)
![1-Iodobicyclo[2.2.2]octane](/img/structure/B13550607.png)
![tert-butyl7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate](/img/structure/B13550614.png)
![(1S)-2-amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13550622.png)
![(2R)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol](/img/structure/B13550633.png)

![(2E)-2-cyano-N-(naphthalen-1-yl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B13550647.png)

![N-[2-(2-ethyl-6-methylanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B13550655.png)

![1-Ethynyl-7-azabicyclo[2.2.1]heptane](/img/structure/B13550663.png)
![1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane](/img/structure/B13550667.png)

